Cas no 65031-96-1 ([(2S)-oxiran-2-yl]methyl butanoate)

[(2S)-Oxiran-2-yl]methyl butanoate is a chiral epoxide ester characterized by its reactive oxirane ring and butanoate functional group. This compound is of interest in synthetic organic chemistry due to its ability to participate in ring-opening reactions, enabling the formation of more complex chiral intermediates. The (2S) configuration ensures enantioselectivity in asymmetric synthesis, making it valuable for pharmaceutical and fine chemical applications. Its butanoate moiety enhances solubility in organic solvents, facilitating handling in various reaction conditions. The compound's stability under controlled conditions and its versatility as a building block underscore its utility in the development of stereochemically defined molecules. Proper storage under inert conditions is recommended to preserve its reactivity.
[(2S)-oxiran-2-yl]methyl butanoate structure
65031-96-1 structure
Product name:[(2S)-oxiran-2-yl]methyl butanoate
CAS No:65031-96-1
MF:C7H12O3
MW:144.168382644653
MDL:MFCD00273369
CID:58266
PubChem ID:87570462

[(2S)-oxiran-2-yl]methyl butanoate Chemical and Physical Properties

Names and Identifiers

    • (S)-(-)-glycidyl butyrate
    • (S)-(+)-Glycidyl butyrate
    • (S)-Glycidyl Butyrate
    • [(2S)-oxiran-2-yl]methyl butanoate
    • Butyric Acid (S)-Glycidyl Ester
    • Butanoicacid, (2S)-oxiranylmethyl ester (9CI)
    • Butanoic acid, oxiranylmethyl ester,(S)-
    • (+)-Glycidyl butyrate
    • (S)-Oxiranylmethyl butyrate
    • (S)-Oxiran-2-ylmethyl butyrate
    • Butanoic acid, (2S)-oxiranylmethyl ester
    • S-Glycidyl butanoate
    • PubChem5837
    • (S)-2-(Butyryloxymethyl)oxirane
    • YLNSNVGRSIOCEU-LURJTMIESA-N
    • RP17336
    • FCH3639366
    • Butanoic acid
    • (S)-Glycidylbutyrate
    • AKOS015892752
    • F20484
    • 65031-96-1
    • (S)-(+)-Glycidyl butyrate, 98%
    • A851383
    • BS-43780
    • AKOS005259912
    • CS-0135409
    • ((S)-oxiran-2-yl)methyl butyrate;(S)-Glycidyl Butyrate
    • SCHEMBL78536
    • DTXSID30426451
    • MFCD00273369
    • (S)-Oxiran-2-ylmethylbutyrate
    • G0283
    • Butanoic acid (2s)-2-oxiranylmethyl ester
    • (2S)-OXIRAN-2-YLMETHYL BUTANOATE
    • MDL: MFCD00273369
    • Inchi: 1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m0/s1
    • InChI Key: YLNSNVGRSIOCEU-LURJTMIESA-N
    • SMILES: O1C([H])([H])[C@@]1([H])C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])[H])=O
    • BRN: 8198560

Computed Properties

  • Exact Mass: 144.07900
  • Monoisotopic Mass: 144.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.8
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Colorless liquid.
  • Density: 1.018 g/mL at 25 °C(lit.)
  • Boiling Point: 90 °C/19 mmHg(lit.)
  • Flash Point: Fahrenheit: 185 ° f < br / > Celsius: 85 ° C < br / >
  • Refractive Index: n20/D 1.428(lit.)
  • PSA: 38.83000
  • LogP: 0.72850
  • Specific Rotation: 31 º (neat)
  • Optical Activity: [α]21/D +31°, neat
  • Solubility: Insoluble in water.

[(2S)-oxiran-2-yl]methyl butanoate Security Information

[(2S)-oxiran-2-yl]methyl butanoate Customs Data

  • HS CODE:29156000

[(2S)-oxiran-2-yl]methyl butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-AP905-1g
[(2S)-oxiran-2-yl]methyl butanoate
65031-96-1 95%,ee99%
1g
¥102.0 2022-05-30
TRC
O847065-1g
(S)-Oxiranylmethyl Butyrate
65031-96-1
1g
$64.00 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-AP905-5g
[(2S)-oxiran-2-yl]methyl butanoate
65031-96-1 95%,ee99%
5g
¥270.0 2022-05-30
eNovation Chemicals LLC
D379677-100g
(S)-Glycidyl Butyrate
65031-96-1 97%
100g
$280 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206049-10g
(S)-Oxiran-2-ylmethyl butyrate
65031-96-1 98%
10g
¥86.00 2024-05-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L18558-1g
(S)-(+)-Glycidyl butyrate, 98%, ee 98%
65031-96-1 ee 98%
1g
¥847.00 2023-03-01
eNovation Chemicals LLC
Y1097063-5G
[(2S)-oxiran-2-yl]methyl butanoate
65031-96-1 97%
5g
$120 2024-07-21
ChemScence
CS-0135409-100g
(S)-Oxiran-2-ylmethyl butyrate
65031-96-1 98.61%
100g
$158.0 2022-04-26
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S67277-1g
(S)-(+)-Glycidyl Butyrate
65031-96-1 97%
1g
¥140.00 2021-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
G0283-25G
(S)-Glycidyl Butyrate
65031-96-1 >98.0%(GC)
25g
¥990.00 2024-04-16

[(2S)-oxiran-2-yl]methyl butanoate Related Literature

Additional information on [(2S)-oxiran-2-yl]methyl butanoate

[(2S)-oxiran-2-yl]methyl butanoate (CAS No. 65031-96-1): An Overview of Its Properties and Applications

[(2S)-oxiran-2-yl]methyl butanoate (CAS No. 65031-96-1) is a chiral epoxide compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as (S)-glycidyl butyrate, is characterized by its unique chemical structure, which includes an epoxide group and a chiral center. The presence of these functional groups endows the compound with a wide range of applications, from the synthesis of complex organic molecules to the development of novel pharmaceuticals.

The chemical structure of [(2S)-oxiran-2-yl]methyl butanoate consists of a four-membered epoxide ring attached to a butyrate ester group. The chiral center at the carbon adjacent to the epoxide ring imparts enantiomeric purity, which is crucial for many applications in asymmetric synthesis and drug development. The compound can be synthesized through various methods, including the reaction of (S)-glycidol with butyric acid or its derivatives. Recent advancements in catalytic asymmetric synthesis have further optimized the production process, leading to higher yields and improved enantiomeric excess (ee).

In the realm of organic synthesis, [(2S)-oxiran-2-yl]methyl butanoate serves as a versatile building block for the construction of complex molecules. Its reactivity is primarily driven by the epoxide group, which can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols. These reactions are often used to introduce new functional groups or to extend carbon chains in a controlled manner. For example, the ring-opening reaction with primary amines can yield β-amino esters, which are valuable intermediates in the synthesis of peptides and other bioactive molecules.

One of the most significant applications of [(2S)-oxiran-2-yl]methyl butanoate is in the field of pharmaceutical research. The compound's chiral nature makes it particularly useful for the synthesis of enantiomerically pure drugs, which often exhibit superior pharmacological properties compared to their racemic counterparts. For instance, many chiral drugs used in treating cardiovascular diseases, neurological disorders, and cancer require high enantiomeric purity to ensure efficacy and minimize side effects. Recent studies have demonstrated that [(2S)-oxiran-2-yl]methyl butanoate can be used as a key intermediate in the synthesis of such drugs, contributing to their improved therapeutic profiles.

Beyond its role in drug development, [(2S)-oxiran-2-yl]methyl butanoate has also found applications in materials science. The compound can be polymerized to form chiral polymers with unique optical and mechanical properties. These polymers have potential uses in advanced materials such as chiral sensors, optical films, and biodegradable plastics. The ability to control the chirality during polymerization allows for the design of materials with tailored properties, opening up new possibilities for technological innovation.

Recent research has also explored the use of [(2S)-oxiran-2-yl]methyl butanoate in green chemistry initiatives. The compound's reactivity and chiral nature make it an attractive candidate for developing sustainable synthetic routes that minimize waste and environmental impact. For example, catalytic processes using metal complexes or organocatalysts have been developed to achieve high selectivity and efficiency in the synthesis of [(2S)-oxiran-2-yl]methyl butanoate, aligning with the principles of green chemistry.

In conclusion, [(2S)-oxiran-2-yl]methyl butanoate (CAS No. 65031-96-1) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, pharmaceutical research, materials science, and green chemistry. As research continues to advance, it is likely that new applications and insights into this compound will emerge, further solidifying its importance in modern chemistry.

Recommend Articles

Recommended suppliers
atkchemica
(CAS:65031-96-1)[(2S)-oxiran-2-yl]methyl butanoate
CL17105
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry